

# Comparative Spectroscopic Analysis of N-Substituted Benzimidazole Carboxamides

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## Compound of Interest

Compound Name: *N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide*

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of N-substituted benzimidazole carboxamides, complete with experimental data and protocols.

This guide provides a comparative analysis of the spectroscopic data for a series of N-substituted benzimidazole carboxamides. The information presented is crucial for the structural elucidation and characterization of this important class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key spectroscopic data in tabular format for easy comparison and provides detailed experimental protocols for their synthesis and analysis.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared, and Mass Spectrometry) for a representative series of N-substituted benzimidazole carboxamides. These compounds share a common benzimidazole carboxamide core with varying substituents on the N-1 position of the benzimidazole ring and on the phenyl ring of the carboxamide moiety.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm) in DMSO- $d_6$

Compound	Ar-H (Benzimidazole)	Ar-H (Phenyl)	-NH (Amide)	Other Protons
N-(1H-Benzo[d]imidazol-2-yl)benzamide[1]	7.21-7.54 (m, 4H)	7.54-8.16 (m, 5H)	12.62 (s, 1H)	-
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide	7.31-7.54 (m, 4H)	7.55-8.22 (m, 5H)	-	3.80 (s, 3H, N-CH <sub>3</sub> )
N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide	7.20-7.52 (m, 4H)	6.98 (d, 2H), 7.95 (d, 2H)	12.45 (s, 1H)	3.85 (s, 3H, O-CH <sub>3</sub> )
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide	7.30-7.53 (m, 4H)	7.01 (d, 2H), 8.05 (d, 2H)	-	3.81 (s, 3H, N-CH <sub>3</sub> ), 3.88 (s, 3H, O-CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm) in DMSO-d<sub>6</sub>[1]

Compound	C=O	Ar-C (Benzimidazole)	Ar-C (Phenyl)	Other Carbons
N-(1H-Benzo[d]imidazol-2-yl)benzamide[1]	167.8	113.4, 122.2, 133.7, 147.8	128.3, 128.4, 132.4, 133.1	-
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide	165.5	111.0, 119.5, 122.5, 123.0, 135.8, 142.9, 153.2	127.8, 128.7, 131.8, 133.9	30.1 (N-CH <sub>3</sub> )
N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide	167.1	113.5, 122.1, 133.8, 147.9	113.8, 125.2, 130.1, 162.3	55.5 (O-CH <sub>3</sub> )
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide	164.8	110.9, 119.4, 122.4, 122.9, 135.9, 142.8, 153.0	114.0, 126.1, 129.9, 162.0	30.0 (N-CH <sub>3</sub> ), 55.6 (O-CH <sub>3</sub> )

\*\*Table 3: Infrared (FT-IR) Spectroscopic Data ( $\nu$ , cm<sup>-1</sup>) \*\*

Compound	N-H Stretch	C=O Stretch	C=N Stretch	C-N Stretch
N-(1H-Benzo[d]imidazol-2-yl)benzamide	3420	1675	1610	1280
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide	-	1678	1612	1285
N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide	3415	1670	1605	1275
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide	-	1672	1608	1278

Table 4: Mass Spectrometry Data (m/z)

Compound	[M+H] <sup>+</sup> (Calculated)	[M+H] <sup>+</sup> (Found)
N-(1H-Benzo[d]imidazol-2-yl)benzamide	238.0975	238.0971
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide	252.1132	252.1129
N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide	268.1081	268.1077
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide	282.1237	282.1233

## Experimental Protocols

### General Synthesis of N-Substituted Benzimidazole Carboxamides[1]

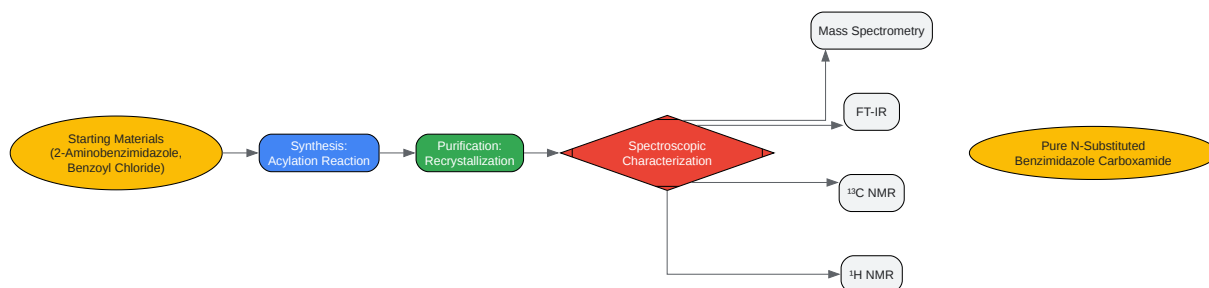
A solution of the appropriately substituted benzoyl chloride (1.0 mmol) in dry toluene (15 mL) is added to a stirred solution of the corresponding 2-aminobenzimidazole (1.0 mmol) and triethylamine (1.2 mmol) in dry toluene (10 mL). The reaction mixture is then heated at reflux for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with water and cold ethanol, and then dried under vacuum. The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

### Spectroscopic Analysis

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets. The spectra are typically scanned over the range of 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are dissolved in a suitable solvent like methanol or acetonitrile.

### Workflow for Synthesis and Characterization

The general workflow for the synthesis and spectroscopic characterization of N-substituted benzimidazole carboxamides is illustrated in the following diagram.



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## References

- 1. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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